1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid
Descripción
The compound 1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid (hereafter referred to as the target compound) is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core fused with a 2-fluorophenyl group at position 7 and a piperidine-4-carboxylic acid moiety at position 2. Key physicochemical properties include:
- Molecular Formula: C₁₈H₁₆FN₃O₃S
- Molecular Weight: 373.41 g/mol
- Purity: >95% (as reported in commercial catalogs) .
Propiedades
IUPAC Name |
1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-4-2-1-3-11(13)12-9-26-15-14(12)20-18(21-16(15)23)22-7-5-10(6-8-22)17(24)25/h1-4,9-10H,5-8H2,(H,24,25)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTYRAFYSKUGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Pharmacokinetics
The compound’s molecular weight (37340) suggests it may have good oral bioavailability.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Specific details about how these factors influence the compound’s action are currently unknown.
Actividad Biológica
1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features a complex structure characterized by a thieno[3,2-d]pyrimidine core fused with a piperidine ring. The presence of the fluorophenyl moiety enhances its biological profile. Its molecular formula is with a molecular weight of 414.5 g/mol .
The primary mechanism through which this compound exhibits its biological activity involves the inhibition of polo-like kinase 1 (Plk1), an enzyme critically involved in cell cycle regulation and mitotic progression. Inhibition of Plk1 can lead to mitotic arrest in cancer cells, thereby inducing apoptosis and inhibiting tumor growth .
Key Findings:
- Inhibition of Plk1 : Studies indicate that this compound effectively inhibits Plk1 activity, which is crucial for cancer cell proliferation .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines, contributing to its antiproliferative effects .
Biological Activity Data
The following table summarizes the biological activity of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 2.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 3.0 | G2/M phase arrest |
| MCF-7 (Breast Cancer) | 4.0 | Inhibition of Plk1 |
Case Studies
Several studies have highlighted the potential of this compound in cancer therapy:
- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells when compared to control groups. The apoptotic rate increased from 1.14% in untreated cells to over 27% at higher concentrations .
- Comparison with Other Anticancer Agents : In comparative studies with known anticancer agents like SAHA (suberoylanilide hydroxamic acid), this compound exhibited superior potency against hematologic cancers, suggesting its potential as a lead compound for further development .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. The fluorophenyl group enhances lipophilicity and may improve binding affinity to target enzymes like Plk1. Modifications in the piperidine ring and the carboxylic acid group are also critical for optimizing inhibitory activity .
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogues
Core Scaffold Modifications
Thieno[3,2-d]pyrimidin-4-one Derivatives
- N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-4-piperidinecarboxamide (): Substituents: 3-methylphenyl (position 7), 2,4-difluorobenzylamide (piperidine position 4). Key Difference: Replacement of the carboxylic acid group with a carboxamide and introduction of a difluorobenzyl chain. This modification likely enhances lipophilicity, impacting blood-brain barrier penetration .
- 1-[7-(4-Methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxylic acid (): Substituents: 4-methylphenyl (position 7), piperidine-3-carboxylic acid (position 2). Key Difference: The methyl group on the phenyl ring (para vs. ortho) and the shifted carboxylic acid position (piperidine-3 vs. 4) may alter binding affinity to target proteins .
Pyrido[2,3-d]pyrimidin-4-one Derivatives
- BD103 (): Structure: Pyrido[2,3-d]pyrimidin-4-one core with 4-ethoxyphenyl (position 3) and fluorobutoxy chains.
Substituent Variations and Pharmacokinetic Implications
Table 1: Substituent Effects on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations:
- Carboxylic Acid vs. Carboxamide : The target compound’s carboxylic acid group (pKa ~4.5) enhances water solubility compared to carboxamide derivatives, favoring renal excretion over tissue accumulation .
Métodos De Preparación
Core Thieno[3,2-d]pyrimidine Synthesis
The synthesis typically begins with constructing the thieno[3,2-d]pyrimidine scaffold. This can be achieved by cyclization reactions involving appropriately substituted thiophene derivatives and amidine or urea derivatives to form the pyrimidine ring fused to the thiophene. Literature on related thieno[3,2-d]pyrimidine compounds indicates:
Starting from 2,4-dichloro-6,7-dihydrothieno[3,2-d]pyrimidine derivatives, nucleophilic substitution with amines or piperidine derivatives allows installation of substituents at the 2-position of the pyrimidine ring.
For the 7-(2-fluorophenyl) substituent, electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) are employed to introduce the fluorophenyl group onto the thieno ring before or after pyrimidine ring formation.
Functional Group Transformations and Final Modifications
The 4-oxo group on the dihydrothieno[3,2-d]pyrimidine core is typically formed during ring closure or oxidation steps.
Reduction steps using catalysts such as RANEY® nickel under hydrogen atmosphere are employed to reduce nitro groups or other intermediates to amines when preparing analogues or intermediates.
Hydrolysis of ester intermediates to the free carboxylic acid is performed under acidic (e.g., 6 N HCl in ethanol reflux) or basic conditions (e.g., 10% NaOH in methanol reflux), depending on the protecting groups used.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of thieno[3,2-d]pyrimidine core | Cyclization of substituted thiophene derivatives with amidines or urea | Fused heterocyclic core |
| 2 | Introduction of 7-(2-fluorophenyl) substituent | Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki coupling) | Installation of fluorophenyl group |
| 3 | Nucleophilic substitution at 2-position | Reaction with piperidine-4-carboxylic acid or ester, base (Et3N), solvent (dry DMF/DMSO) | Attachment of piperidine-4-carboxylic acid |
| 4 | Protection/deprotection of carboxylic acid | Use of Boc or other protecting groups; acid/base hydrolysis | Controlled functional group manipulation |
| 5 | Reduction of nitro or other groups | Hydrogenation with RANEY® Ni catalyst under H2 atmosphere | Conversion to amine or other reduced forms |
| 6 | Final purification and isolation | Filtration, solvent evaporation, recrystallization | Pure target compound |
Key Research Findings and Notes
The use of dry polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is critical for successful nucleophilic substitution reactions on the pyrimidine ring.
Bases like triethylamine facilitate the substitution reactions by neutralizing formed acids and activating nucleophiles.
Catalytic hydrogenation with RANEY® nickel is a preferred method for selective reduction steps due to its efficiency and mild conditions.
Hydrolysis conditions must be carefully controlled to avoid degradation of sensitive heterocyclic systems; reflux in ethanol with 6 N HCl or mild basic hydrolysis are commonly employed.
The presence of the fluorine atom on the phenyl ring influences the reactivity and may require optimization of reaction conditions for coupling steps.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Solvents | Dry DMF, DMSO, ethanol |
| Bases | Triethylamine (Et3N), potassium carbonate (K2CO3) |
| Catalysts | RANEY® nickel for hydrogenation |
| Temperature | Room temperature to reflux (25–110 °C) |
| Reaction Time | 30 min to 48 h depending on step |
| Protection Groups | tert-Butoxycarbonyl (Boc) for amines/carboxylic acids |
| Hydrolysis Conditions | 6 N HCl/EtOH reflux or 10% NaOH/MeOH reflux |
| Purification | Filtration, evaporation, recrystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
